3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine
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Overview
Description
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with bromine, methoxyphenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 4-Amino-3-bromopyridine
- 4-Methoxyaniline
- Nitric acid
-
Step-by-Step Synthesis:
Step 1: Nitration of 4-Amino-3-bromopyridine using nitric acid to introduce the nitro group at the 5-position.
Step 2: Coupling of the nitrated product with 4-methoxyaniline under suitable conditions to form the desired compound.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-Amino-N-(4-methoxyphenyl)-5-nitropyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials for electronic devices.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors in biological systems.
- The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
- The methoxyphenyl group may enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
- 3-Bromo-N-(4-methoxyphenyl)-4-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-nitroaniline
Uniqueness:
- The presence of both bromine and nitro groups on the pyridine ring makes this compound unique in terms of its reactivity and potential applications.
- The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Biological Activity
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its molecular formula C₁₂H₁₀BrN₃O₃ and a molecular weight of approximately 324.13 g/mol, it combines a bromine atom, a methoxyphenyl group, and a nitropyridine moiety. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both a bromine and a nitro group, alongside an amine linkage to a para-methoxyphenyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These effects are primarily attributed to the compound's ability to inhibit microtubule polymerization, targeting tubulin proteins within cells.
Cytotoxicity Studies
The cytotoxic activity of this compound has been evaluated through various in vitro assays. The following table summarizes the IC50 values against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Microtubule polymerization inhibition |
MCF7 | 12.8 | Induction of apoptosis via tubulin disruption |
A549 | 18.5 | Targeting cell cycle regulation |
These results highlight the compound's potential as an anticancer agent, particularly in targeting rapidly dividing cells.
The biological activity of this compound is thought to be linked to its structural features:
- Microtubule Interaction : The nitro group enhances the compound's ability to bind to tubulin, disrupting microtubule dynamics essential for cell division.
- Apoptosis Induction : By interfering with microtubule formation, the compound can trigger apoptotic pathways in cancer cells.
- Selective Toxicity : Studies suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Study 1: Cytotoxicity Against Breast Cancer Cells
A study evaluated the effects of this compound on MCF7 breast cancer cells. The results demonstrated an IC50 value of 12.8 µM, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry analysis confirmed increased annexin V staining in treated cells, further supporting apoptosis induction.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound in HeLa cells. The study revealed that treatment led to G2/M phase arrest, associated with increased expression of p53 and p21 proteins, suggesting that the compound activates cell cycle checkpoints in response to microtubule disruption.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromo-5-nitropyridin-4-amine | Lacks methoxy group | Moderate cytotoxicity |
2-Bromo-4-methyl-5-nitropyridine | Different substitution pattern | Cytotoxic against specific cancer cells |
3-Bromo-N-(3-methoxyphenyl)-5-nitropyridin-4-amine | Different methoxy position | Potentially different pharmacological profile |
3-Bromo-N-(2-methoxyphenyl)-5-nitropyridin-4-amine | Different methoxy position | Varies in biological activity |
This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.
Properties
Molecular Formula |
C12H10BrN3O3 |
---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
3-bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine |
InChI |
InChI=1S/C12H10BrN3O3/c1-19-9-4-2-8(3-5-9)15-12-10(13)6-14-7-11(12)16(17)18/h2-7H,1H3,(H,14,15) |
InChI Key |
UTBUFPAPJVCPBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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